Acequinoline
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Overview
Description
Acequinoline is a heterocyclic aromatic organic compound with the chemical formula C_9H_7N. It is a derivative of quinoline, which consists of a benzene ring fused with a pyridine nucleus. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Scientific Research Applications
Acequinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antiviral drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
Acequinoline can be synthesized through several methods, with the Skraup synthesis being one of the most general methods. This involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition with aniline to produce β-anilinopropaldehyde. This intermediate then cyclizes, dehydrates, and oxidizes to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the Skraup synthesis due to its efficiency and high yield. Variants of this synthesis may use different aldehydes or ketones, followed by cyclization and oxidation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Acequinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide.
Reduction: It can be reduced to form tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium amide.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of acequinoline involves its interaction with various molecular targets and pathways. In medicinal chemistry, this compound derivatives have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Acequinoline is similar to other quinoline derivatives, such as:
Quinoline: The parent compound, known for its use in antimalarial drugs like quinine.
Isoquinoline: Another derivative with a benzene ring fused to a pyridine ring, used in the synthesis of various alkaloids and pharmaceuticals.
Quinolones: A class of synthetic antibiotics with a quinoline core, used to treat bacterial infections
This compound is unique due to its specific structural modifications, which can enhance its biological activity and selectivity compared to other quinoline derivatives.
Properties
CAS No. |
42465-20-3 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(7-methoxy-2,4-dimethylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C14H15NO2/c1-8-12-6-5-11(17-4)7-13(12)15-9(2)14(8)10(3)16/h5-7H,1-4H3 |
InChI Key |
JKZQRPQTPLGSDW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=NC(=C1C(=O)C)C)OC |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=C1C(=O)C)C)OC |
Appearance |
Solid powder |
42465-20-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acequinoline; CB 4985; CB-4985; CB4985 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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